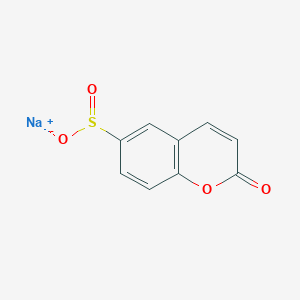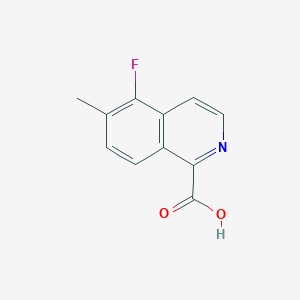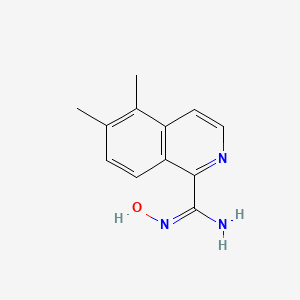
4-Amino-6-(pyridin-3-YL)-1,3,5-triazine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-(pyridin-3-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that features a triazine ring fused with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(pyridin-3-YL)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with thiourea and cyanuric chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-6-(pyridin-3-YL)-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions to introduce different substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of substituted triazine derivatives.
Applications De Recherche Scientifique
4-Amino-6-(pyridin-3-YL)-1,3,5-triazine-2-thiol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, such as antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Amino-6-(pyridin-3-YL)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific derivative and its intended application. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
- 4-Amino-6-(pyridin-2-YL)-1,3,5-triazine-2-thiol
- 4-Amino-6-(pyridin-4-YL)-1,3,5-triazine-2-thiol
- 4-Amino-6-(quinolin-3-YL)-1,3,5-triazine-2-thiol
Comparison: Compared to its analogs, 4-Amino-6-(pyridin-3-YL)-1,3,5-triazine-2-thiol may exhibit unique biological activities due to the position of the pyridine ring. This positional difference can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties. Additionally, the presence of the thiol group can enhance its reactivity and potential for forming disulfide bonds, which can be advantageous in certain applications.
Propriétés
Formule moléculaire |
C8H7N5S |
|---|---|
Poids moléculaire |
205.24 g/mol |
Nom IUPAC |
2-amino-6-pyridin-3-yl-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C8H7N5S/c9-7-11-6(12-8(14)13-7)5-2-1-3-10-4-5/h1-4H,(H3,9,11,12,13,14) |
Clé InChI |
WAXCYHMUEQWFPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NC(=S)N=C(N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate](/img/structure/B13206980.png)
![Methyl 2-[2-oxo-4-(pyridin-3-yl)piperidin-1-yl]acetate](/img/structure/B13206995.png)
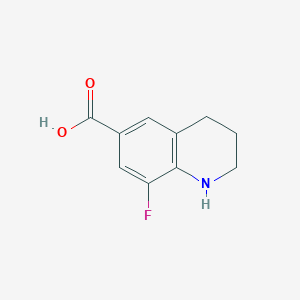
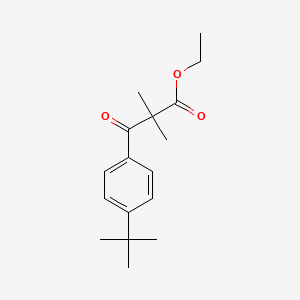
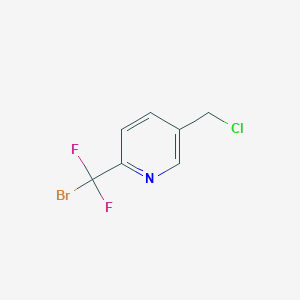
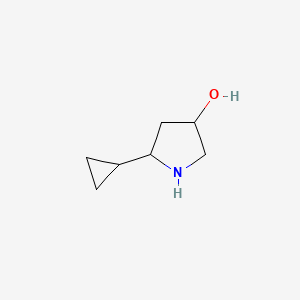

amine](/img/structure/B13207035.png)
![2-[5-Nitro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13207040.png)
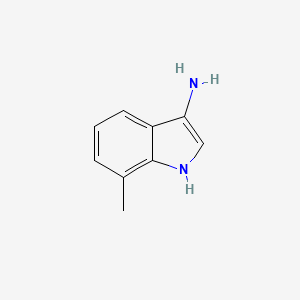
![Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B13207052.png)
